Gccsnpvchlehsnlc*
Description
α-Conotoxin MII (GCCSNPVCHLEHSNLC) is a 16-amino acid peptide derived from the venom of the marine cone snail *Conus magus. Its sequence features three disulfide bridges (Cys2-Cys8, Cys3-Cys16) and a C-terminal amide modification, contributing to its structural stability and target specificity . This peptide selectively antagonizes the α3β2 nicotinic acetylcholine receptor (nAChR) subtype, a key player in neurotransmission and neuropathic pain pathways. With a molecular weight of 1710.99 g/mol and ≥95% purity by HPLC, it is widely utilized in neuroscience research to study receptor modulation .
Properties
Molecular Formula |
C67H107N23O22S4 |
|---|---|
Molecular Weight |
1715.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H107N23O22S4/c1-29(2)12-35(55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(23-113)53(71)98)78-57(102)37(14-32-19-72-27-74-32)81-63(108)46(26-116)88-66(111)52(31(5)6)89-65(110)47-8-7-11-90(47)67(112)40(17-49(70)94)83-61(106)42(22-92)85-64(109)45(25-115)87-62(107)44(24-114)76-50(95)18-68/h19-20,27-31,34-47,52,91-92,113-116H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
MLPOWHAMUPIMTC-XCQLYXDWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: undergoes several types of chemical reactions:
Oxidation: The cysteine residues form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Air oxidation or iodine can be used to form disulfide bonds.
Reduction: DTT or TCEP are common reducing agents.
Substitution: Fmoc-protected amino acids and coupling agents like HBTU or DIC are used in SPPS
Major Products
The major products of these reactions include the oxidized form of the peptide with disulfide bonds and various analogs with substituted amino acids .
Scientific Research Applications
Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: has several scientific research applications:
Neuroscience: It is used to study the function of neuronal nicotinic acetylcholine receptors (nAChRs) and their role in neurological disorders.
Pharmacology: The peptide serves as a tool to develop selective nAChR antagonists for therapeutic purposes.
Toxicology: Research on the peptide helps understand the toxic effects of cone snail venom and develop antivenoms .
Mechanism of Action
The peptide exerts its effects by binding to the α3β2 and β3 subunits of neuronal nicotinic acetylcholine receptors (nAChRs). This binding inhibits the receptor’s activity, preventing the influx of cations like sodium and calcium, which are essential for neuronal signaling. The inhibition of nAChRs disrupts neurotransmission, leading to the peptide’s neurotoxic effects .
Comparison with Similar Compounds
Table 1: Structural Properties of Select α-Conotoxins
| Peptide | Sequence | Disulfide Bridges | Molecular Weight (g/mol) | CAS Number | Purity (HPLC) |
|---|---|---|---|---|---|
| α-Conotoxin MII | GCCSNPVCHLEHSNLC* | 2-8, 3-16 | 1710.99 | 175735-93-0 | ≥95% |
| α-Conotoxin AuIB | GCCSYPPCFATNPDC* | 2-8, 3-15 | 1648.84 | 161374-76-9 | ≥90% |
| α-Conotoxin MI | GRCCHPACGKNYSC* | 2-7, 3-13 | 1459.60 | 850161-20-1 | ≥98% |
| α-Conotoxin EI | RDOCCYHPTCNMSNPQIC* | 2-8, 3-16 | 1980.12 | N/A | ≥90% |
C-terminal amide modification denoted by "". Data sourced from .
Table 2: Functional Comparison of α-Conotoxins
| Peptide | Primary Target | IC50 (nM) | Selectivity Over Other Subtypes | Clinical Relevance |
|---|---|---|---|---|
| α-Conotoxin MII | α3β2 nAChR | 0.5–2.0 | >100-fold vs. α3β4, α4β2 | Neuropathic pain research |
| α-Conotoxin AuIB | α3β4 nAChR | 10–50 | >50-fold vs. α3β2 | Addiction studies |
| α-Conotoxin MI | α1δγε nAChR | 5–10 | >200-fold vs. neuronal subtypes | Muscle relaxant research |
| α-Conotoxin EI | α3β2/α6β2 nAChR | 1–5 | Moderate specificity | Parkinson’s disease models |
Key Differentiators of α-Conotoxin MII
Target Specificity
α-Conotoxin MII exhibits exceptional selectivity for the α3β2 nAChR subtype, with minimal cross-reactivity against α3β4 or α4β2 receptors. This contrasts with α-Conotoxin AuIB, which preferentially inhibits α3β4 nAChRs, and α-Conotoxin EI, which shows dual activity at α3β2/α6β2 subtypes .
Pharmacological Potency
MII’s IC50 of 0.5–2.0 nM for α3β2 is significantly lower than AuIB’s IC50 for α3β4 (10–50 nM), underscoring its high affinity for its primary target .
Structural Determinants
The C-terminal amide and disulfide bond arrangement (Cys2-Cys8, Cys3-Cys16) in MII enhance receptor binding stability compared to MI (Cys2-Cys7, Cys3-Cys13), which lacks a C-terminal modification .
Research and Clinical Implications
In contrast, α-Conotoxin EI is being explored for Parkinson’s disease due to its activity at α6β2 subtypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
